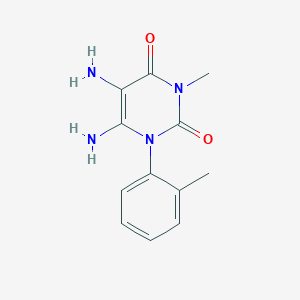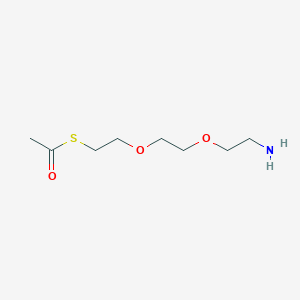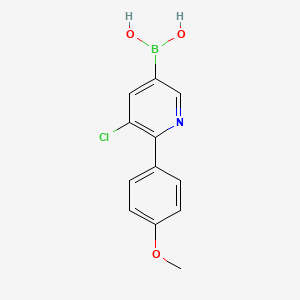
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloro group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boric acid or its derivatives. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a palladium catalyst to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The process typically involves the use of palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then participates in the formation of a new carbon-carbon bond through reductive elimination, resulting in the desired coupled product .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, commonly used in similar cross-coupling reactions.
4-Methoxyphenylboronic acid: A boronic acid derivative with a methoxyphenyl group, used in various organic synthesis applications.
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid: A compound with a similar structure, featuring a methoxybenzyloxy group instead of a methoxyphenyl group.
Uniqueness
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid is unique due to the presence of both a chloro group and a methoxyphenyl group on the pyridine ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C12H11BClNO3 |
|---|---|
Molecular Weight |
263.48 g/mol |
IUPAC Name |
[5-chloro-6-(4-methoxyphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO3/c1-18-10-4-2-8(3-5-10)12-11(14)6-9(7-15-12)13(16)17/h2-7,16-17H,1H3 |
InChI Key |
YGTXPTYZIZDLNW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC=C(C=C2)OC)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


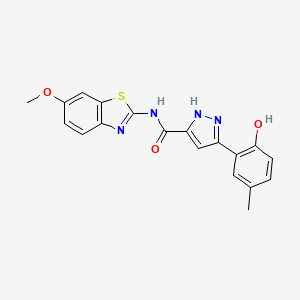

![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)
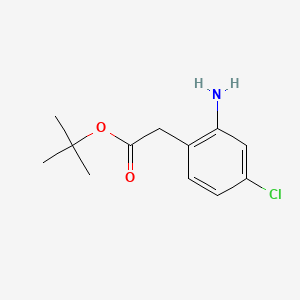

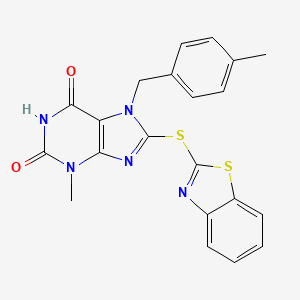
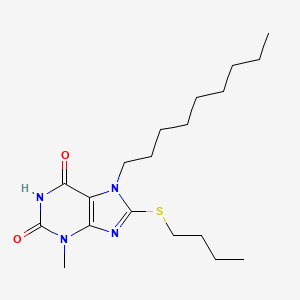
![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
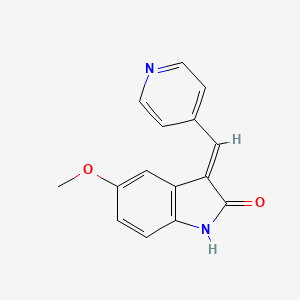
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)
